molecular formula C24H48BrNO2 B12673811 Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide CAS No. 94086-91-6

Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide

Cat. No.: B12673811
CAS No.: 94086-91-6
M. Wt: 462.5 g/mol
InChI Key: DCJUIBDMRSNSFJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide is a quaternary ammonium compound with the molecular formula C24H48BrNO2. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in polymer synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide typically involves the quaternization of diethyl[2-(methacryloyloxy)ethyl]amine with tetradecyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems is common in industrial settings to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Polymerization: The methacryloyloxy group can undergo free radical polymerization to form polymers.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at room temperature or under mild heating.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN

Biological Activity

Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide (DEMTAB) is a quaternary ammonium compound (QAC) that has garnered attention due to its potential biological activity, particularly as an antimicrobial agent. This article explores the biological properties of DEMTAB, focusing on its antimicrobial efficacy, structure-activity relationships, and potential applications in various fields.

Overview of Quaternary Ammonium Compounds

Quaternary ammonium compounds are widely recognized for their antimicrobial properties. They exhibit a broad spectrum of activity against bacteria, fungi, and viruses. The biological activity of these compounds is often influenced by their molecular structure, including the length of the alkyl chain and the presence of functional groups .

Structure-Activity Relationship

The effectiveness of DEMTAB as an antimicrobial agent can be attributed to its unique chemical structure. The presence of a long aliphatic chain (tetradecyl) enhances its ability to disrupt microbial membranes, while the methacryloyloxy group may contribute to its reactivity and interaction with biological systems. Studies have shown that increasing the length of the alkyl chain generally correlates with enhanced antimicrobial activity .

Bactericidal and Fungicidal Properties

Research indicates that DEMTAB exhibits significant bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various microorganisms have been evaluated, revealing that DEMTAB can inhibit the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

MicroorganismMIC (μg/mL)
Staphylococcus aureus (MSSA)123
Staphylococcus aureus (MRSA)123
Pseudomonas aeruginosa123
Escherichia coli370
Bacillus subtilis123
Candida albicans370

These results suggest that DEMTAB possesses comparable antibacterial activity against both methicillin-sensitive and resistant strains of Staphylococcus aureus, indicating its potential utility in clinical settings .

The mechanism by which DEMTAB exerts its antimicrobial effects primarily involves disruption of microbial cell membranes. The cationic nature of QACs allows them to interact with negatively charged components of bacterial membranes, leading to cell lysis. This mechanism is supported by studies demonstrating that QACs with longer alkyl chains exhibit enhanced membrane-disrupting capabilities .

Case Studies and Research Findings

  • Synergistic Effects : A study explored the combination of DEMTAB with other antimicrobial agents, revealing synergistic effects that enhanced overall antimicrobial efficacy. This combination approach could lead to lower required dosages and reduced toxicity profiles .
  • Toxicity Assessments : While DEMTAB shows promising antimicrobial properties, assessments have indicated potential cytotoxicity at higher concentrations. Research on similar QACs suggests that careful optimization of concentration is necessary to balance efficacy and safety .
  • Biodegradability : Recent studies have also focused on the environmental impact of QACs like DEMTAB. Investigations into biodegradability indicate that modifications in chemical structure can lead to improved environmental profiles, making them more suitable for commercial applications without posing significant ecological risks .

Properties

CAS No.

94086-91-6

Molecular Formula

C24H48BrNO2

Molecular Weight

462.5 g/mol

IUPAC Name

diethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-tetradecylazanium;bromide

InChI

InChI=1S/C24H48NO2.BrH/c1-6-9-10-11-12-13-14-15-16-17-18-19-20-25(7-2,8-3)21-22-27-24(26)23(4)5;/h4,6-22H2,1-3,5H3;1H/q+1;/p-1

InChI Key

DCJUIBDMRSNSFJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](CC)(CC)CCOC(=O)C(=C)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.